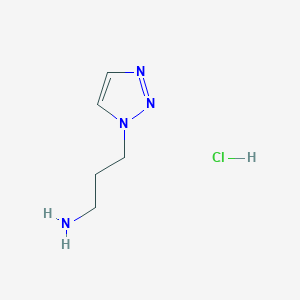

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride

Description

3-(1H-1,2,3-Triazol-1-yl)propan-1-amine hydrochloride (CAS: 1260882-68-5) is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a propylamine backbone via a methylene group. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and versatility in click chemistry applications, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) . This compound is synthesized via such methods, enabling its use in pharmaceuticals, agrochemicals, and material science. Its hydrochloride salt enhances solubility and stability, making it a critical intermediate in drug discovery .

Properties

IUPAC Name |

3-(triazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCOIOXOMZWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-azidopropan-1-amine.

Click Chemistry: The azide group of 3-azidopropan-1-amine undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring.

Hydrochloride Formation: The resulting 3-(1H-1,2,3-triazol-1-yl)propan-1-amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

The reaction conditions for the CuAAC reaction typically involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the copper(I) species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.

Complexation: The compound can form complexes with metal ions, which is useful in catalysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution Reactions: Products include N-substituted derivatives of the compound.

Oxidation: Oxidation can lead to the formation of triazole N-oxides.

Reduction: Reduction can yield partially or fully reduced triazole derivatives.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly as a building block for drugs targeting various diseases.

Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for diagnostic and therapeutic purposes.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.

Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride depends on its specific application:

Medicinal Chemistry: In drug design, the triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. This interaction can modulate the activity of enzymes, receptors, and other proteins.

Catalysis: As a ligand, the compound can stabilize metal catalysts, facilitating the formation of reactive intermediates and enhancing the overall catalytic process.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Triazole Isomer Variants

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₂ClN₄

- Molecular Weight : 176.65 g/mol

- Key Differences :

- Substitution of 1,2,3-triazole with a 1,2,4-triazole ring.

- Methyl group at the N1 position of the triazole.

- Applications : Used in pharmaceuticals and agrochemicals due to its metabolic stability and tailored reactivity .

3-(5-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride (CID 56828132)

- Molecular Formula : C₆H₁₂ClN₄

- Molecular Weight : 175.64 g/mol (calculated)

- Key Differences :

- Methyl group at the C5 position of the 1,2,4-triazole.

- Altered electronic distribution compared to the 1,2,3-triazole analog.

- Structural Impact : The methyl group sterically hinders interactions but may improve lipophilicity .

Heterocyclic Replacements

3-[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]propan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₂ClN₃OS

- Molecular Weight : 245.73 g/mol

- Key Differences :

- Replacement of triazole with a 1,2,4-oxadiazole ring.

- Thiophene substituent introduces sulfur-based aromaticity.

3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 198.09 g/mol

- Key Differences :

- Pyrazole ring replaces triazole.

- Dihydrochloride salt increases solubility but may alter pH-dependent activity.

- Applications : Pyrazole derivatives are common in kinase inhibitors due to their hydrogen-bonding versatility .

Functional Group Modifications

3-(5-Amino-1H-1,2,4-Triazol-3-yl)propanamides

- Key Differences: Amide group replaces the terminal amine. Amino substitution at C5 of the triazole enables tautomerism, influencing binding modes in biological targets .

Data Table: Structural and Functional Comparison

Key Research Findings

Triazole Isomerism : 1,2,3-Triazoles (target compound) exhibit greater rigidity and hydrogen-bonding capacity compared to 1,2,4-triazoles, favoring interactions with biological targets like carbonic anhydrase-II .

Substituent Effects : Methyl groups on triazoles (e.g., N1 or C5 positions) enhance lipophilicity and metabolic stability but may reduce solubility .

Heterocycle Replacement : Oxadiazoles and pyrazoles introduce distinct electronic profiles. Oxadiazoles are electron-deficient, favoring interactions with electron-rich enzyme pockets, while pyrazoles are versatile in forming π-π stacking .

Salt Forms : Hydrochloride salts improve aqueous solubility critical for drug formulation, whereas dihydrochlorides (e.g., ) may require pH adjustment for optimal activity .

Biological Activity

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride is a synthetic compound characterized by its unique triazole ring structure, which imparts distinct biological activities. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly against various diseases.

- Molecular Formula : C₅H₁₁ClN₄

- Molecular Weight : 162.62 g/mol

- Structure : The compound features a propan-1-amine group linked to a 1,2,3-triazole ring, enhancing its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit diverse biological activities. This compound has shown potential in several areas:

Antifungal Activity

Studies have demonstrated that triazole derivatives possess significant antifungal properties. For instance, research has shown that related triazole compounds can inhibit the growth of various fungal strains. The mechanism typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Properties

Triazole compounds are being explored for their anticancer activities. The presence of the triazole moiety allows for interaction with biological targets involved in tumor growth and metastasis. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The triazole ring can participate in hydrogen bonding and π-stacking interactions, facilitating binding to target proteins.

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of several triazole derivatives against Candida species. The results indicated that compounds similar to this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Triazole A | 0.5 | High |

| Triazole B | 2 | Moderate |

| Triazole C | 4 | Low |

| 3-(1H-1,2,3-triazol-1-yl)propan-1-am | <4 | Moderate |

Study on Anticancer Activity

Another significant study focused on the anticancer properties of triazole derivatives. It was found that these compounds could inhibit cell proliferation in various cancer cell lines (e.g., breast and colon cancer). The study reported that treatment with 3-(1H-1,2,3-triazol-1-yl)propan-1-amines led to a reduction in cell viability by up to 70% at concentrations of 10 µM after 48 hours .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | High |

| HCT116 (Colon Cancer) | 15 | Moderate |

| A549 (Lung Cancer) | 20 | Low |

Q & A

Q. What are the standard synthetic routes for 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, a terminal alkyne (e.g., propargylamine) reacts with an azide (e.g., 1-azidopropane) under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the 1,2,3-triazole ring . After cycloaddition, the amine is protonated using HCl to yield the hydrochloride salt. Key variables include:

- Catalyst : Cu(I) sources (e.g., CuSO₄ with sodium ascorbate) accelerate the reaction. Ligands like tris(triazolylmethyl)amines improve efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous mixtures reduce side reactions.

- Temperature : Elevated temperatures (e.g., 60–90°C) may reduce reaction time but risk decomposition .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- NMR spectroscopy : Confirm triazole ring formation (δ 7.5–8.5 ppm for triazole protons) and amine protonation (broad NH₃⁺ signal at δ 8.0–9.0 ppm) .

- X-ray crystallography : Resolve crystal packing and counterion interactions using programs like SHELXL .

- Elemental analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., XRD) be resolved?

Discrepancies often arise from protonation states, counterion placement, or crystal packing effects. To address these:

- Refine XRD data with SHELXL, incorporating restraints for hydrogen atoms and validating against DFT-optimized geometries .

- Perform pH-dependent NMR to confirm protonation sites in solution .

- Compare Hirshfeld surfaces to identify non-covalent interactions (e.g., Cl⁻⋯H bonds) that stabilize the crystal lattice .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

The triazole moiety can act as a hydrogen-bond acceptor, while the protonated amine enhances solubility and target engagement. Methodological approaches include:

- Structure-activity relationship (SAR) : Modify the triazole’s substituents (e.g., alkyl vs. aryl groups) to alter binding affinity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (e.g., kinases or proteases) .

- Molecular docking : Use software like AutoDock to predict binding poses, prioritizing rigid conformations imposed by the triazole ring .

Q. How do solvent and pH affect the compound’s stability in long-term biochemical assays?

- pH stability : The hydrochloride salt is stable in acidic conditions (pH 3–6) but may deprotonate in neutral/basic buffers, reducing solubility. Monitor via pH-adjusted UV-Vis spectra .

- Solvent compatibility : Avoid DMSO >10% (risk of salt precipitation) and prioritize aqueous buffers with 5–10% acetonitrile for solubility .

- Degradation pathways : Accelerated stability studies (40°C/75% RH) identify hydrolysis of the triazole ring as a primary degradation route .

Methodological Notes

- Synthesis Optimization : Screen Cu(I) ligands (e.g., BTTPS) to enhance cycloaddition efficiency in complex matrices .

- Data Validation : Cross-validate XRD refinements with spectroscopic data to avoid overinterpretation of low-resolution structures .

- Biological Assays : Include counterion controls (e.g., NaCl) to isolate the hydrochloride’s specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.